4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a hydrazinyl group at the 4-position. The presence of this hydrazinyl group imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of certain kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the cell cycle progression in cancer cells. This inhibition leads to apoptosis or programmed cell death, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine
- 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
- 4-Methyl-1H-pyrazolo[3,4-d]pyrimidine
Comparison: Compared to these similar compounds, 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents .
Properties
CAS No. |
51088-28-9 |
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Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-10-4-3-1-9-11-5(3)8-2-7-4/h1-2H,6H2,(H2,7,8,9,10,11) |
InChI Key |
NAGASGZGPPRZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)NN |
Origin of Product |
United States |
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